1-(4-Methoxy-3-methylphenyl)-2-propanol
Description
Structural and Chemical Context of Arylpropanol Derivatives
Arylpropanol derivatives are a class of organic compounds characterized by an aromatic (aryl) ring attached to a propanol (B110389) side chain. The core structure allows for immense diversity through various substitution patterns on the aromatic ring and different positioning of the hydroxyl (-OH) group on the three-carbon propanol chain. For instance, the hydroxyl group can be on the first, second, or third carbon, leading to primary or secondary alcohols with distinct chemical behaviors.
The properties of these derivatives are heavily influenced by the nature and position of the substituents on the aryl ring. Electron-donating groups (like methoxy) and electron-withdrawing groups can alter the electron density of the aromatic ring and the reactivity of the propanol side chain. quora.comquora.com Simple arylpropanols, such as 1-methoxy-2-propanol, are widely used as industrial solvents and in the synthesis of other chemicals. noaa.govwikipedia.orgsigmaaldrich.comnist.gov
Significance of Investigating Methoxy-Methylphenyl Propanol Frameworks in Chemical Research
The specific arrangement of a methoxy (B1213986) (-OCH3) and a methyl (-CH3) group on a phenylpropanol backbone, as seen in 1-(4-Methoxy-3-methylphenyl)-2-propanol, is of significant interest in chemical research for several reasons.
Electronic and Steric Effects: The methoxy group at the 4-position is a powerful electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect. quora.com The methyl group at the 3-position is a weak electron-donating group. This specific electronic profile influences the reactivity of the aromatic ring in electrophilic substitution reactions and modulates the properties of the propanol side chain.
Biomimetic Models: This substitution pattern is reminiscent of structural units found in lignin (B12514952), a complex polymer that provides structural support to plants. Specifically, it resembles the guaiacyl unit (a methoxy group ortho to the side chain's attachment point on the phenyl ring). As such, compounds with this framework can serve as simpler model compounds for studying the complex chemical structure and degradation pathways of lignin.
Synthetic Building Blocks: The functional groups present—a secondary alcohol, an ether, and an aromatic ring—provide multiple reaction sites. This makes the methoxy-methylphenyl propanol framework a versatile starting material or intermediate for synthesizing more complex molecules. wikipedia.org These target molecules may have applications in various areas, including the development of new pharmaceutical agents and materials.
Current State of Academic Research on this compound and Related Compounds
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its significance is primarily understood through its role as a synthetic intermediate and its relationship to more widely studied compounds.
A common and practical route for the synthesis of this compound is the chemical reduction of its corresponding ketone, 1-(4-Methoxy-3-methylphenyl)propan-2-one. nih.gov This ketone is a known chemical entity and serves as a direct precursor. nih.gov The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry, typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.orgchemguide.co.ukchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk
The precursor ketone and its derivatives are notable in other research contexts. For instance, the structurally related amine, 3-Methoxy-4-methylamphetamine (MMA), a compound with psychoactive properties, can be synthesized from 1-(4-methoxy-3-methylphenyl)propan-2-one. wikipedia.org This underscores the role of the parent ketone, and by extension its alcohol reduction product, as key intermediates in the synthesis of various target compounds for pharmacological and chemical investigation.
The table below summarizes the key properties of 1-(4-Methoxy-3-methylphenyl)propan-2-one, the direct precursor to the alcohol of interest.
Table 1: Physicochemical Properties of 1-(4-Methoxy-3-methylphenyl)propan-2-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one | nih.gov |
| Molecular Formula | C11H14O2 | nih.gov |
| Molecular Weight | 178.23 g/mol | nih.gov |
| CAS Number | 16882-23-8 | nih.gov |
| XLogP3 | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
This data is based on computed properties.
Research Objectives and Scope of Investigation
While dedicated studies on this compound are sparse, the existing chemical context suggests several potential research objectives for this compound:
Optimization of Synthesis: Developing highly efficient and stereoselective methods for its synthesis, primarily through the reduction of 1-(4-methoxy-3-methylphenyl)propan-2-one. Achieving control over the stereochemistry at the C-2 position to produce specific enantiomers would be a significant goal.
Full Characterization: Thoroughly documenting its physical and spectroscopic properties (NMR, IR, Mass Spectrometry) to create a complete profile for future reference and research.
Intermediate for Novel Compounds: Utilizing this compound as a key building block in multi-step syntheses. Its functional groups can be further modified to create a diverse range of more complex molecules for evaluation in medicinal chemistry, materials science, or as molecular probes.
Mechanistic Studies: Employing it as a model compound to investigate the mechanisms of reactions involving the guaiacyl-type structure, particularly in areas related to biomass conversion and lignin chemistry.
The primary scope of investigation for this compound lies in its utility within synthetic organic chemistry, serving as a foundational piece for constructing more elaborate chemical architectures.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6,9,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESWFORZHKHYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxy 3 Methylphenyl 2 Propanol
Strategies for Racemic Synthesis of 1-(4-Methoxy-3-methylphenyl)-2-propanol
The racemic synthesis of this compound results in a mixture containing equal amounts of both enantiomers. Key strategies involve the careful selection of precursors, the formation of essential carbon-carbon bonds, and the reduction of a ketone to the desired alcohol.
Precursor Identification and Design
A primary and logical precursor for the synthesis of this compound is 1-(4-methoxy-3-methylphenyl)propan-2-one . nih.gov This ketone already possesses the core aromatic ring with the required methoxy (B1213986) and methyl substituents, as well as the propanone side chain. The synthesis then simplifies to the reduction of the ketone's carbonyl group to a hydroxyl group.
The synthesis of this precursor ketone can be accomplished through methods like the Friedel-Crafts acylation of 2-methylanisole. learncbse.in
Reaction Pathways for Carbon-Carbon Bond Formation
Grignard reactions are a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of this compound. mnstate.eduwikipedia.orgleah4sci.com This method typically involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. leah4sci.com
For instance, a synthetic route could involve the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with an appropriate aldehyde or epoxide. libretexts.orgmasterorganicchemistry.com The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbon of the carbonyl or epoxide, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the desired alcohol. mnstate.edumasterorganicchemistry.com
It is crucial to carry out Grignard reactions under anhydrous conditions, as the reagent is a strong base and will react with water. mnstate.edu The use of solvents like diethyl ether or tetrahydrofuran (B95107) is common to stabilize the Grignard reagent. wikipedia.org
Reduction Chemistry for Alcohol Moiety Formation
The conversion of the ketone precursor, 1-(4-methoxy-3-methylphenyl)propan-2-one, to the target alcohol is a critical reduction step. Various reducing agents can be employed for this transformation.
Catalytic hydrogenation is a common and effective method. google.com For example, using a catalyst like Raney nickel in the presence of hydrogen gas can efficiently reduce the ketone to the corresponding alcohol. google.com This method often provides high yields and purity. google.com
Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are also widely used for the reduction of ketones to secondary alcohols. These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For catalytic hydrogenation, factors such as temperature, pressure, and catalyst loading can be adjusted to improve the reaction efficiency. For instance, a patented process for a similar reduction reported yields of over 90% by controlling these parameters. google.com
In Grignard syntheses, the slow addition of the Grignard reagent to the carbonyl compound can help control the reaction and minimize side reactions. libretexts.org The choice of solvent and temperature also plays a significant role in the outcome of the reaction.
Purification of the final product is often achieved through techniques like distillation or chromatography to remove any unreacted starting materials or byproducts. researchgate.net
Asymmetric Synthesis of Chiral this compound
The synthesis of a single enantiomer of this compound requires asymmetric methods that introduce chirality in a controlled manner.
Enantioselective Catalysis Approaches
Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules. This involves the use of a chiral catalyst that directs the reaction to favor the formation of one enantiomer over the other. nih.gov
Organocatalysis: Chiral organic molecules can be used as catalysts. For example, chiral amines or phosphoric acids can catalyze the enantioselective reduction of ketones.
Transition Metal Catalysis: Chiral complexes of transition metals are widely used for asymmetric reductions. For instance, catalysts based on ruthenium, rhodium, or iridium, combined with chiral ligands, can achieve high enantioselectivity in the hydrogenation of ketones. These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
Three-component reactions catalyzed by a chiral catalyst, such as pseudoephedrine, have been shown to be effective in producing optically active amino ethers with a high degree of enantioselectivity. uni-pannon.huuni-pannon.hu While not directly synthesizing the target compound, this demonstrates the potential of multicomponent reactions in asymmetric synthesis.
Biocatalytic Transformations utilizing Alcohol Dehydrogenases (ADHs)
Biocatalytic reduction of the corresponding prochiral ketone, 4-methoxy-3-methylphenylacetone, is a prominent method for synthesizing enantiomerically pure this compound. This transformation is facilitated by enzymes known as alcohol dehydrogenases (ADHs), also referred to as ketoreductases (KREDs). These enzymes stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone.
The stereochemical outcome of the reduction is determined by the enzyme's adherence to "Prelog's rule" or "anti-Prelog's rule," resulting in the formation of the (S)- or (R)-alcohol, respectively. A wide range of ADHs, sourced from microorganisms like Lactobacillus kefir and Rhodococcus erythropolis, have been identified and engineered for high activity and selectivity towards various ketones. nih.govlibretexts.org For the synthesis of the target compound, a whole-cell biocatalyst system expressing a specific ADH is often employed. This approach can be cost-effective as it facilitates the in-situ regeneration of the expensive NAD(P)H cofactor. libretexts.org The reaction conditions, such as pH, temperature, co-solvents, and substrate concentration, are optimized to maximize both conversion and enantiomeric excess (ee).
Table 1: Examples of Alcohol Dehydrogenases in Biocatalytic Reductions
| Enzyme Source | Substrate Type | Stereoselectivity | Reference |
| Lactobacillus kefir | Aromatic ketones | (R)-alcohols (anti-Prelog) | nih.gov |
| Rhodococcus erythropolis | Aromatic ketones | (S)-alcohols (Prelog) | chemicalbook.com |
| Aromatoleum aromaticum | Aromatic ketones | (S)-alcohols (Prelog) |
Chiral Pool Approaches in Stereoselective Synthesis
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material to construct the desired chiral target molecule, thus avoiding the need for asymmetric induction or resolution steps.
For the synthesis of this compound, a potential chiral pool precursor could be (S)- or (R)-alanine. The synthetic sequence would involve converting the amino acid into a suitable intermediate that retains the stereocenter, which will ultimately become the C2 of the propanol (B110389) backbone. This typically involves modification of the carboxyl and amino groups and subsequent coupling with an appropriate derivative of 3,4-disubstituted benzene (B151609). While this provides a conceptually straightforward route to one of the enantiomers, the efficiency depends on the number of steps and the yields of each transformation.
Diastereoselective Synthesis Strategies
The synthesis of derivatives of this compound that contain an additional stereocenter, such as (1R,2S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol, requires diastereoselective control. These strategies aim to control the relative configuration of two or more stereocenters created during a reaction.
One common approach is substrate-controlled diastereoselection, where a pre-existing chiral center in the molecule influences the stereochemical outcome of a subsequent reaction at a new center. For instance, the reduction of a chiral α-amino ketone precursor would be influenced by the stereocenter at the α-position, leading to the preferential formation of one diastereomer of the resulting 1,2-amino alcohol.
Alternatively, chiral auxiliaries can be employed. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the synthesis of specific diastereomers by choosing the appropriate chiral auxiliary.
Isolation and Purification Techniques for Synthetic Products
Following synthesis, the target compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and other impurities. For chiral compounds, this often involves separating the desired stereoisomer from others.
Chromatographic Separation Methods
Chromatography is an indispensable tool for both the purification of the crude product and the separation of stereoisomers.
Flash Chromatography: For initial purification, flash column chromatography using silica (B1680970) gel is commonly employed. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297), is used to separate the product from impurities based on differences in polarity.
Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomers of racemic this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®), and Pirkle-type columns (e.g., (S,S) ULMO) are widely used for resolving racemic alcohols. nih.govresearchgate.netregistech.combgb-analytik.com The separation can be performed on an analytical scale to determine enantiomeric excess or scaled up to a preparative level to isolate pure enantiomers. sielc.com
Table 2: Exemplary Chiral HPLC Conditions for Phenylpropanol Analogs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |
| 1-Phenyl-2-propanol | (S,S) ULMO | n-Heptane / 1,2-Dimethoxyethane (98.5:1.5) | registech.combgb-analytik.com |
| 1-Phenylpropanol | Quinidine carbamate-silica | Heptane / Ethyl Acetate / Methanol (B129727) | nih.gov |
| 1-Phenyl-1-propanol | Covalent COF-packed column | Hexane / Isopropyl alcohol (99:1) | researchgate.net |
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying solid compounds. mdpi.com The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar compound like this compound, solvents such as ethanol, methanol, or mixed solvent systems like hexane-ethyl acetate might be suitable. mdpi.com The optimal conditions are typically determined empirically by testing a range of solvents. For chiral compounds that form conglomerates (a physical mixture of separate crystals of each enantiomer), preferential crystallization can sometimes be used to isolate a single enantiomer.
Chiral Resolution Methodologies
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Beyond preparative chiral chromatography, several other methodologies can be employed.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgardena.com For a racemic alcohol, it would first be converted into a derivative, such as a phthalate (B1215562) half-ester, which possesses a carboxylic acid group. This acidic derivative is then reacted with a chiral base (e.g., (R)-1-phenylethylamine) to form a pair of diastereomeric salts. libretexts.orgnih.gov Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the original alcohol is recovered by hydrolyzing the salt.
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme that selectively reacts with one enantiomer in the racemic mixture. Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective transesterification. mdpi.comnih.govnih.gov In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) like Novozym 435 (immobilized Candida antarctica lipase B) will preferentially acylate one alcohol enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer unreacted. nih.govscielo.br The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatography. This method's primary drawback is a theoretical maximum yield of 50% for a single enantiomer.
Table 3: Common Lipases for Kinetic Resolution of Racemic Alcohols
| Lipase Source | Acyl Donor | Solvent | Reference |
| Candida antarctica (Novozym 435) | Vinyl acetate | Hexane | nih.gov |
| Candida rugosa | Isopropenyl acetate | Toluene / Ionic Liquid | mdpi.com |
| Pseudomonas cepacia | Lauric acid | Toluene | nih.gov |
Chemical Reactivity and Transformations of 1 4 Methoxy 3 Methylphenyl 2 Propanol
Derivatization Strategies and Functional Group Interconversions
The secondary alcohol group is the primary site for derivatization, enabling the synthesis of a range of esters and ethers. These reactions are crucial for modifying the compound's physical and chemical properties.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst. For instance, reaction with acetyl chloride in pyridine (B92270) would yield 1-(4-methoxy-3-methylphenyl)-2-propyl acetate (B1210297). A variety of esterifying agents can be employed to introduce different functional groups.
Etherification: Formation of ethers can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Conversion to Amines: The hydroxyl group can be converted to an amino group, leading to the formation of 1-(4-methoxy-3-methylphenyl)-2-propanamine. minglangchem.com This transformation can be achieved through various synthetic routes, often involving an intermediate such as a tosylate or mesylate to create a good leaving group, followed by reaction with ammonia (B1221849) or an appropriate amine source.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagent(s) | Product Type |
| Esterification | Acyl chloride, Acid anhydride (B1165640) | Ester |
| Etherification | Alkyl halide, Strong base | Ether |
| Conversion to Amine | Tosyl chloride, then Ammonia | Amine |
General derivatization techniques for alcohols often involve reagents that enhance detectability in analytical methods like HPLC. academicjournals.org For example, derivatization to form fluorescent esters can be achieved using reagents like 2-(4-carboxyphenyl)-6-methoxybenzofuran esters with a dehydrating agent. academicjournals.org
Oxidation and Reduction Pathways
The secondary alcohol functionality of 1-(4-methoxy-3-methylphenyl)-2-propanol is susceptible to both oxidation and reduction.
Oxidation:
Oxidation of the secondary alcohol yields the corresponding ketone, 1-(4-methoxy-3-methylphenyl)-2-propanone. sigmaaldrich.comsigmaaldrich.com A wide array of oxidizing agents can accomplish this transformation. e-bookshelf.delibretexts.org Common laboratory reagents for this purpose include:
Chromium-based reagents: Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org
Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) can also be used, though it is a strong oxidant and may lead to side reactions if not controlled. libretexts.org
Other reagents: Milder and more selective methods include the use of Dess-Martin periodinane or Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). TEMPO-catalyzed oxidations offer an environmentally benign alternative. organic-chemistry.org
The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule. e-bookshelf.deorganic-chemistry.org
Reduction:
The corresponding ketone, 1-(4-methoxy-3-methylphenyl)-2-propanone, can be reduced back to this compound. This reduction can be achieved using various reducing agents, including:
Hydride reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols.
Catalytic hydrogenation: The ketone can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
The table below summarizes common oxidation and reduction reactions.
| Transformation | Starting Material | Reagent(s) | Product |
| Oxidation | This compound | PCC, CrO₃, etc. | 1-(4-Methoxy-3-methylphenyl)-2-propanone |
| Reduction | 1-(4-Methoxy-3-methylphenyl)-2-propanone | NaBH₄, LiAlH₄, H₂/Catalyst | This compound |
Reactions of the Methoxy (B1213986) and Methyl Phenyl Moiety
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy and methyl groups. learncbse.inmsu.edu
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Given the substitution pattern of the starting material, the most likely positions for further substitution are ortho to the methoxy group and meta to the methyl group, or ortho to the methyl group and meta to the methoxy group. Common electrophilic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. msu.eduyoutube.com The regioselectivity of these reactions will be influenced by the steric hindrance of the existing substituents and the propanol (B110389) side chain.
Cleavage of the Methoxy Group: The methoxy ether linkage can be cleaved to yield the corresponding phenol. thieme-connect.deorganic-chemistry.org This is typically achieved using strong acids such as hydrogen bromide or hydrogen iodide, or with Lewis acids like boron tribromide (BBr₃). organic-chemistry.org Selective cleavage of methoxy groups can sometimes be achieved under specific conditions, for example, using boron trifluoride-methyl sulfide (B99878) complex, where the reaction rate is influenced by the substitution pattern on the phenyl ring. thieme-connect.de Recent methods have also explored organophotoredox catalysis for the chemoselective deprotection of phenolic ethers. chemrxiv.org
Formation of Related Intermediates and By-products during Synthesis and Degradation
The synthesis and degradation of this compound can lead to the formation of various intermediates and by-products.
Synthesis Intermediates and By-products:
A common synthetic route to this compound involves the reduction of 1-(4-methoxy-3-methylphenyl)-2-propanone. Impurities in the starting ketone or incomplete reduction can result in the presence of the ketone in the final product. The synthesis of the precursor ketone itself can introduce by-products depending on the chosen synthetic pathway. For instance, if synthesized via Friedel-Crafts acylation of 3-methylanisole, isomers may form.
Degradation Products:
Polymerization and Copolymerization Studies involving Phenylpropanol Derivatives
While specific polymerization studies involving this compound are not prominent in the literature, the broader class of phenylpropanol derivatives can be involved in polymerization reactions. The hydroxyl group can be modified to introduce a polymerizable functional group, such as an acrylate (B77674) or methacrylate, which can then undergo free-radical polymerization.
Furthermore, post-polymerization modification is a strategy where a pre-formed polymer is functionalized with molecules like phenylpropanol derivatives. For example, studies have been conducted on poly(p-phenylenevinylene) derivatives where the polymer backbone is modified with various chromophores after polymerization to impart new photophysical properties. nih.gov This approach could potentially be used to attach this compound or its derivatives to a polymer chain, thereby modifying the polymer's properties.
Advanced Spectroscopic Characterization of 1 4 Methoxy 3 Methylphenyl 2 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-(4-methoxy-3-methylphenyl)-2-propanol, a combination of one-dimensional and two-dimensional NMR techniques would offer a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift to higher ppm values.
The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Based on known substituent effects, the proton at C5 (ortho to the methoxy (B1213986) group and meta to the propanol (B110389) side chain) is expected to be the most shielded, appearing as a doublet. The proton at C2 (ortho to both the methyl and methoxy groups) would likely be a singlet, while the proton at C6 (meta to the methoxy group and ortho to the propanol side chain) would appear as a doublet.
The protons of the propanol side chain would also give characteristic signals. The methine proton (CH) attached to the hydroxyl group would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The two diastereotopic protons of the methylene group (CH₂) would likely appear as distinct multiplets. The terminal methyl group (CH₃) of the propanol side chain would be a doublet, coupling with the adjacent methine proton.
The methoxy (OCH₃) and aromatic methyl (Ar-CH₃) groups would each appear as sharp singlets, as they have no adjacent protons to couple with. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature. It can be identified by its disappearance upon shaking the sample with D₂O.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H (C2) | ~6.85 | s |
| Ar-H (C6) | ~6.70 | d |
| Ar-H (C5) | ~6.65 | d |
| -OCH₃ | ~3.80 | s |
| -CH(OH)- | ~3.9 - 4.1 | m |
| -CH₂- | ~2.6 - 2.8 | m |
| Ar-CH₃ | ~2.15 | s |
| -CH(OH)CH₃ | ~1.20 | d |
| -OH | Variable | br s |
This is an interactive data table. Users can sort and filter the data.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon atoms.
The aromatic carbons would appear in the downfield region of the spectrum (typically 110-160 ppm). The carbons attached to the oxygen atoms (C4 and the methoxy carbon) would be the most downfield in this region. The quaternary carbons (C1, C3, and C4) would generally have lower intensities compared to the protonated carbons.
The aliphatic carbons of the propanol side chain would appear in the upfield region. The carbon bearing the hydroxyl group (-CHOH) would be the most downfield of this set, followed by the methylene carbon (-CH₂) and the methyl carbon (-CH₃). The methoxy and aromatic methyl carbons would also have characteristic chemical shifts.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C4 (Ar-O) | ~158 |
| C1 (Ar-C) | ~132 |
| C3 (Ar-C) | ~128 |
| C6 (Ar-CH) | ~127 |
| C2 (Ar-CH) | ~112 |
| C5 (Ar-CH) | ~110 |
| -CH(OH)- | ~68 |
| -OCH₃ | ~55 |
| -CH₂- | ~45 |
| Ar-CH₃ | ~16 |
| -CH(OH)C H₃ | ~23 |
This is an interactive data table. Users can sort and filter the data.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled protons of the propanol side chain and between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons by correlating the proton signals with their attached carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of the different fragments of the molecule. For instance, it would show correlations between the methoxy protons and the C4 aromatic carbon, and between the methylene protons and the aromatic carbons, confirming the attachment of the propanol side chain.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the hydroxyl, ether, and aromatic functionalities.
O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol side chain, methoxy, and methyl groups would be observed just below 3000 cm⁻¹.
C=C Aromatic Stretches: The presence of the benzene ring would give rise to several absorption bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: Two distinct C-O stretching vibrations would be expected. The C-O stretch of the alcohol would appear in the range of 1000-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch would also be in a similar region, likely showing a strong band.
Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and C-H stretches often give strong signals.
Predicted Vibrational Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| O-H stretch | 3600 - 3200 (broad, strong) | Weak |
| Aromatic C-H stretch | 3100 - 3000 (medium) | Strong |
| Aliphatic C-H stretch | 3000 - 2850 (medium-strong) | Strong |
| C=C aromatic stretch | 1600, 1500 (medium) | Strong |
| C-O stretch (alcohol) | 1260 - 1000 (strong) | Medium |
| C-O stretch (ether) | 1275 - 1200 (strong) | Medium |
This is an interactive data table. Users can sort and filter the data.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak due to the lability of the alcohol.
The fragmentation pattern would be dominated by cleavages adjacent to the functional groups. A prominent fragmentation pathway would be the alpha-cleavage next to the oxygen atom of the alcohol, leading to the loss of a methyl radical to form a stable oxonium ion. Another common fragmentation for benzylic alcohols is the cleavage of the C-C bond between the aromatic ring and the side chain, which would result in a stable benzylic cation. The loss of a water molecule (dehydration) from the molecular ion is also a common fragmentation pathway for alcohols.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 162 | [M - H₂O]⁺ |
| 135 | [M - CH(OH)CH₃]⁺ (Benzylic cation) |
| 45 | [CH(OH)CH₃]⁺ |
This is an interactive data table. Users can sort and filter the data.
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)
Electron Ionization-Mass Spectrometry (EI-MS) of this compound is anticipated to yield a complex fragmentation pattern due to the molecule's various functional groups. The molecular ion peak, [M]•+, would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the bond between the first and second carbon atoms of the propanol chain (benzylic cleavage), which is a favored fragmentation for compounds with a benzene ring. This would result in a stable benzylic cation. Another significant fragmentation would be the loss of a water molecule from the alcohol group, leading to a peak at [M-18]. The presence of the methoxy group on the aromatic ring would also influence the fragmentation, potentially leading to the loss of a methyl radical followed by carbon monoxide.
In contrast, Chemical Ionization-Mass Spectrometry (CI-MS) is a softer ionization technique that would likely produce a much simpler spectrum. Using a reagent gas such as methane (B114726) or ammonia (B1221849), the primary ion observed would be the protonated molecule, [M+H]+. This is because the alcohol functional group readily accepts a proton. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation, which complements the structural information obtained from EI-MS.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Ionization Mode | Description |
|---|---|---|---|
| [C11H16O2]+ | 180 | EI-MS | Molecular Ion |
| [C10H13O]+ | 149 | EI-MS | Benzylic cleavage product |
| [C11H14O]+ | 162 | EI-MS | Loss of water |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of this compound. With a chemical formula of C11H16O2, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments can measure the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the elemental formula. This is particularly important to distinguish it from other isomers or compounds with the same nominal mass. For instance, the exact mass of 1-(4-methoxy-3-methylphenyl)propan-2-one is 178.0994 g/mol . nih.gov A similar level of precision would be expected for this compound, providing definitive confirmation of its chemical formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring, which acts as the chromophore. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the methoxy (-OCH3) and methyl (-CH3) groups as substituents on the ring will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The methoxy group, being an auxochrome with lone pair electrons, will enhance the intensity of the absorption bands. The electronic transitions of interest are typically the E2 and B bands, which arise from the π-electron system of the aromatic ring. The less intense B-band, which is often structured, is particularly sensitive to substitution patterns.
X-ray Diffraction Studies of Crystalline Forms
Single Crystal X-ray Analysis for Absolute Configuration Determination
As this compound contains a chiral center at the second carbon of the propanol chain, it can exist as two enantiomers. Single crystal X-ray diffraction is a powerful technique for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. sevenstarpharm.com By analyzing the diffraction pattern of X-rays passing through the crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. sevenstarpharm.com This includes the relative positions of all atoms and, in the case of a non-centrosymmetric space group, the absolute stereochemistry can be established using anomalous dispersion effects. sevenstarpharm.com
Crystallographic Data Analysis
The data obtained from a single crystal X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. mdpi.com From this data, bond lengths, bond angles, and torsion angles can be calculated with high precision. mdpi.com This information provides a complete and unambiguous structural elucidation of the molecule in the solid state. For this compound, this would confirm the connectivity of the atoms and the conformation of the propanol side chain relative to the aromatic ring.
Table 2: Representative Crystallographic Data for a Molecular Crystal
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1020.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.172 |
| R-factor (%) | 4.2 |
Note: The data in this table is representative and does not correspond to experimentally determined values for this compound.
Computational Chemistry Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational chemistry studies, including Quantum Chemical Studies (Ab-initio and Density Functional Theory) and Molecular Dynamics (MD) simulations, for the compound This compound are not publicly available.
Extensive queries were performed to locate research detailing the molecular structure optimization, electronic structure analysis, vibrational frequency analysis, molecular electrostatic potential mapping, reactivity descriptors, or molecular dynamics simulations for this specific molecule. The searches included variations of the compound's name, its chemical formula (C11H16O2), and combinations with specific computational chemistry terms.
While a vast body of research exists on the application of these computational methods to a wide range of similar organic molecules, including other phenylpropanoids and methoxy-substituted compounds, no dedicated studies providing the detailed findings and data tables as requested for this compound could be identified. The information required to populate the sections and subsections of the requested article is therefore absent from the current scientific literature.
Computational Chemistry Investigations of 1 4 Methoxy 3 Methylphenyl 2 Propanol
Molecular Dynamics (MD) Simulations
Conformational Analysis and Intramolecular Interactions
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like 1-(4-Methoxy-3-methylphenyl)-2-propanol, multiple conformers can exist due to the rotation around single bonds. The primary rotational degrees of freedom in this molecule are around the C-C bond of the propanol (B110389) side chain and the C-O bond of the methoxy (B1213986) group.
Computational conformational analysis, typically performed using methods like Density Functional Theory (DFT), can identify the most stable conformers and the energy barriers between them. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects. For instance, the orientation of the methoxy group relative to the aromatic ring is a subject of interest. While it might be expected to lie in the plane of the aromatic ring to maximize resonance, steric hindrance from the adjacent methyl group could force it out of plane. researchgate.net This rotation can, in turn, influence the electronic properties of the aromatic system. researchgate.net
Intramolecular interactions play a significant role in stabilizing certain conformations. In this compound, a potential intramolecular hydrogen bond could form between the hydroxyl group of the propanol side chain and the oxygen atom of the methoxy group. The existence and strength of such an interaction can be predicted through computational analysis by examining the distance and angle between the participating atoms. nih.gov The presence of such a bond would significantly influence the conformational preference of the propanol side chain.
Illustrative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-O-H) | H-bond Distance (Å) (O-H···O) |
|---|---|---|---|
| Gauche (Intramolecular H-bond) | 0.00 | ~60 | ~2.1 |
| Anti | 2.5 | ~180 | N/A |
| Gauche (No H-bond) | 1.8 | ~-60 | N/A |
This table presents hypothetical data to illustrate the typical results of a conformational analysis. The values are representative of what might be expected for a molecule with the potential for intramolecular hydrogen bonding.
Simulations in Catalysis (e.g., enzymatic activity)
Computational simulations are invaluable for understanding how a molecule like this compound might interact with a catalyst, be it a metallic surface or the active site of an enzyme. Such simulations can elucidate reaction mechanisms, identify key intermediates, and predict reaction rates.
For example, the oxidation of the secondary alcohol in this compound to a ketone is a common catalytic transformation. Molecular dynamics (MD) simulations can be used to model the adsorption and reaction of the molecule on a catalyst surface, such as a transition metal oxide. mdpi.com These simulations can reveal the preferred binding modes of the molecule on the catalyst and the energetic feasibility of different reaction pathways.
In the context of enzymatic activity, docking studies can predict how this compound might fit into the active site of an enzyme, such as a dehydrogenase. These studies are followed by more sophisticated quantum mechanics/molecular mechanics (QM/MM) simulations. In a QM/MM approach, the reacting part of the system (the substrate and the immediate residues in the active site) is treated with a high level of quantum mechanics theory, while the rest of the enzyme and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the detailed study of the enzymatic reaction mechanism, including the role of specific amino acid residues in catalysis.
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. faccts.de This analysis provides valuable insights into the electronic structure, stability, and intramolecular interactions of a molecule.
A significant E(2) value for the interaction between a lone pair on the methoxy oxygen and a π* antibonding orbital of the benzene (B151609) ring would indicate substantial resonance stabilization. Similarly, the analysis can reveal the nature of any intramolecular hydrogen bonding by identifying interactions between the lone pair of the acceptor oxygen and the σ* antibonding orbital of the donor O-H bond.
Illustrative NBO Analysis Data: Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Omethoxy) | π* (Caromatic-Caromatic) | 18.5 | Resonance |
| LP (Ohydroxyl) | σ* (Caromatic-H) | 2.1 | Hyperconjugation |
| LP (Omethoxy) | σ* (Ohydroxyl-H) | 5.3 | Intramolecular H-bond |
This table presents hypothetical E(2) values from an NBO analysis to illustrate the relative strengths of different electronic interactions within the molecule. Higher E(2) values indicate stronger interactions.
Theoretical Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis chemical shifts)
Computational chemistry can predict various spectroscopic properties of a molecule with a high degree of accuracy. These theoretical predictions are instrumental in interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Theoretical NMR predictions for this compound can help in the assignment of experimental spectra. For instance, the calculated ¹³C chemical shift of the methoxy carbon can be sensitive to its conformational orientation relative to the aromatic ring. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed, generating a theoretical infrared (IR) spectrum. researchgate.netdergipark.org.tr For this compound, these calculations can predict the characteristic stretching frequencies of the O-H, C-H, and C-O bonds. The position of the O-H stretching band can be particularly informative, as its frequency can shift depending on whether the hydroxyl group is free or involved in an intramolecular hydrogen bond.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would show absorptions arising from π→π* transitions within the substituted benzene ring.
Illustrative Theoretical vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Theoretical Value | Experimental Value (Typical) |
|---|---|---|
| ¹³C NMR (δ, ppm, -OCH₃) | 55.8 | 55-56 |
| ¹H NMR (δ, ppm, -OH) | 2.5 (H-bonded) | Variable |
| IR (ν, cm⁻¹, O-H stretch) | 3450 (H-bonded) | ~3400-3500 |
| UV-Vis (λ_max, nm) | 278 | ~275-280 |
This table provides a comparison of hypothetical theoretical spectroscopic data with typical experimental values for similar compounds, demonstrating the predictive power of computational methods.
Analytical Methodologies for 1 4 Methoxy 3 Methylphenyl 2 Propanol in Research Matrices
Sample Preparation Techniques
Effective sample preparation is paramount to remove interfering substances from the matrix, concentrate the target analyte, and ensure compatibility with the analytical instrument. nih.gov This enhances the accuracy, precision, and sensitivity of the analysis.
Microextraction-Based Techniques
In recent years, a shift towards miniaturized sample preparation methods has been observed, aiming to reduce solvent consumption, decrease extraction time, and minimize environmental impact. nih.govcore.ac.uk These microextraction techniques are based on the principle of partitioning the analyte between the sample matrix and a very small volume of an extraction phase. ijrpc.com While direct applications to 1-(4-Methoxy-3-methylphenyl)-2-propanol are not extensively documented, the principles of these techniques are applicable to its extraction from various matrices.
Common microextraction techniques include:
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. ijrpc.com The fiber is exposed directly to the sample or its headspace, where analytes adsorb onto the coating. ijrpc.com The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. ijrpc.com For a semi-volatile compound like this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber could be effective. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. core.ac.uk A cloudy solution forms, and the fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. Centrifugation is then used to separate the sedimented extraction solvent phase.
Single-Drop Microextraction (SDME): In SDME, a microdrop of a water-immiscible organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution (or its headspace) for a set time. ijrpc.com The droplet, containing the extracted analyte, is then retracted into the syringe and injected for analysis.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique employs a porous polypropylene (B1209903) hollow fiber. The lumen of the fiber is filled with an acceptor phase (organic solvent), and the fiber is placed in the sample. The analyte is first extracted into a thin film of organic solvent immobilized in the pores of the fiber wall and then back-extracted into the acceptor phase inside the lumen. nih.govcore.ac.uk
Other notable microextraction methods include Electromembrane Extraction (EME), Hollow-Point Liquid-Phase Microextraction (HP-LPME), Microextraction by Packed Sorbent (MEPS), and Solid-Phase Dynamic Microextraction (SDME). nih.govcore.ac.uk The choice of technique depends on the analyte's properties and the sample matrix.
Table 1: Overview of Microextraction Techniques Applicable to this compound
| Technique | Principle | Potential Advantages for Analyte |
|---|---|---|
| SPME | Adsorption of analyte onto a coated fiber. ijrpc.com | Solvent-free, simple, integrates sampling and pre-concentration. ijrpc.com |
| DLLME | Partitioning into a dispersed micro-volume of extraction solvent. core.ac.uk | High enrichment factor, fast equilibrium. core.ac.uk |
| SDME | Partitioning into a single microdrop of solvent. ijrpc.com | Inexpensive, minimal solvent use. ijrpc.com |
| HF-LPME | Two-step liquid-liquid extraction using a porous hollow fiber. nih.gov | Excellent cleanup, high selectivity. nih.gov |
Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE)
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from liquid samples. sigmaaldrich.comsigmaaldrich.com It involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com
For a moderately polar compound like this compound, a mixed-mode cation exchange (MCX) sorbent is often effective, especially for extraction from aqueous or biological matrices like wastewater or urine. nih.govnih.gov MCX sorbents utilize both reversed-phase and cation-exchange mechanisms, allowing for a rigorous wash protocol that removes neutral, acidic, and weakly basic interferences, while retaining the target basic analyte. nih.gov
Typical SPE Protocol for a Basic Compound like this compound:
Conditioning: The sorbent is conditioned with methanol (B129727) followed by water to activate the stationary phase. ijrpc.com
Loading: The pre-treated sample (e.g., acidified urine or water) is passed through the cartridge. The analyte is retained by ion-exchange and/or reversed-phase interactions.
Washing: The cartridge is washed with a weak organic solvent or an acidic buffer to remove interferences. ijrpc.com
Elution: The analyte is eluted using a basic organic solvent (e.g., methanol containing ammonia (B1221849) or triethylamine), which neutralizes the analyte and disrupts the ionic interaction with the sorbent. sigmaaldrich.com
Supported Liquid Extraction (SLE) is an alternative to liquid-liquid extraction that uses a chemically inert diatomaceous earth support. The aqueous sample is loaded onto the SLE cartridge, where it disperses over the high surface area of the support. A water-immiscible organic solvent is then passed through the cartridge to elute the analytes, leaving behind polar matrix components like salts and phospholipids.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical reaction that modifies the analyte to create a derivative with improved analytical properties. semanticscholar.orgresearchgate.net For Gas Chromatography (GC) analysis, compounds containing active hydrogen atoms, such as the hydroxyl (-OH) group in this compound, often exhibit poor peak shape and thermal instability. researchgate.netjfda-online.com Derivatization is employed to:
Increase volatility and thermal stability. jfda-online.com
Improve chromatographic resolution and peak shape. researchgate.net
Enhance detector sensitivity, especially for mass spectrometry (MS) by producing characteristic fragment ions. semanticscholar.org
Common derivatization strategies for hydroxyl groups include:
Silylation: This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.comnih.gov The reaction is typically fast and can be performed at room temperature or with gentle heating. nih.gov
Acylation: This reaction introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.com Fluoroacyl derivatives are particularly useful as they significantly enhance sensitivity for electron capture detection (ECD) and can produce high-mass fragments in MS. jfda-online.com
Table 2: Common Derivatization Reagents for GC Analysis of this compound
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Key Benefits |
|---|---|---|---|---|
| Silylating Agents | BSTFA | -OH | TMS-ether | Increased volatility, improved thermal stability. sigmaaldrich.comnih.gov |
| Acylating Agents | TFAA, PFPA | -OH | Fluoroacyl ester | Enhanced ECD response, improved peak shape. jfda-online.com |
Chromatographic Separation Methods
Chromatography is the core of the analytical process, separating the analyte from other components in the prepared sample extract. The choice between gas and liquid chromatography depends on the analyte's volatility, thermal stability, and the desired sensitivity.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. analyticaltoxicology.com For this compound, GC analysis typically requires prior derivatization to block the polar hydroxyl group, as discussed previously. jfda-online.com The separation is performed on a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. chemcoplus.co.jp
Columns: A low-to-mid polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is generally used for the analysis of derivatized amphetamine-like substances and would be appropriate for the TMS or TFA derivative of this compound.
Detection: Flame Ionization Detection (FID) provides a general response, while Mass Spectrometry (MS) offers superior sensitivity and specificity, allowing for definitive identification based on the mass spectrum of the derivatized analyte. analyticaltoxicology.comkeikaventures.com
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful alternative that often does not require derivatization. nih.gov This is a significant advantage as it simplifies sample preparation and avoids potential side reactions. nih.gov
Mode: Reversed-phase (RP) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol and water with a pH modifier like formic acid or ammonium (B1175870) formate). nih.govsielc.com
Detection: LC is typically coupled with a tandem mass spectrometer (MS/MS). This combination (LC-MS/MS) provides extremely high selectivity and sensitivity, making it the gold standard for quantifying trace levels of compounds in complex matrices like plasma and wastewater. nih.govnih.gov An HPLC method for the related compound 1-(4-Methoxyphenyl)-2-propanol uses a heptane (B126788)/1,2-dimethoxyethane mobile phase with UV detection, demonstrating the utility of LC for this class of compounds. registech.com
Table 3: Comparison of GC and LC for Analysis of this compound
| Technique | Derivatization | Typical Column | Common Detector | Strengths |
|---|---|---|---|---|
| GC | Required (Silylation/Acylation) jfda-online.com | 5% Phenyl Polysiloxane | MS, FID analyticaltoxicology.com | High resolution for volatile compounds. |
| LC/UHPLC | Not usually required nih.gov | C18 | MS/MS nih.gov | High sensitivity and specificity, suitable for thermolabile compounds. nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase LC that is ideal for separating polar and hydrophilic compounds. nih.gov It uses a polar stationary phase (e.g., bare silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. nih.gov For polar analytes like amphetamine-type substances, HILIC can offer better retention and reduced matrix effects (ion suppression) in MS detection compared to reversed-phase LC. nih.gov This makes it a potentially valuable technique for analyzing this compound, especially in complex biological samples.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both GC and LC, offering high efficiency and fast separations. It is particularly effective for the analysis and purification of chiral compounds. Given that this compound possesses a chiral center, SFC with a chiral stationary phase could be an excellent method for separating its enantiomers.
Detection and Quantification Techniques
Detection and Quantification Techniques: Mass Spectrometry (MS) Coupling (GC-MS, LC-MS/MS)
Mass spectrometry, when coupled with a chromatographic separation technique, provides a robust platform for the analysis of this compound. This combination allows for the separation of the analyte from complex mixtures, followed by its highly specific detection and quantification based on its mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. walshmedicalmedia.comyoutube.com For a polar compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govmdpi.com Silylation, for instance, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile derivative. mdpi.com
The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. walshmedicalmedia.com Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a unique fingerprint for identification. researchgate.net For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target compound. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not readily volatile or are thermally labile. nih.govsepscience.com For this compound, LC-MS/MS offers the advantage of direct analysis without the need for derivatization.
In an LC-MS/MS system, the analyte is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving good chromatographic resolution. sepscience.com After elution from the LC column, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In this setup, the molecular ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. nih.govnih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Phenylpropanol Analog
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | dss.go.th |
| Carrier Gas | Helium | dss.go.th |
| Inlet Temperature | 250 °C | dss.go.th |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min hold) | dss.go.th |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | dss.go.th |
| Ionization Energy | 70 eV | dss.go.th |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | researchgate.netdss.go.th |
| Transfer Line Temp | 280 °C | dss.go.th |
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of a Phenylpropanol Analog
| Parameter | Value | Reference |
| Liquid Chromatograph | ||
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Gradient | Optimized for analyte separation | nih.gov |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | nih.gov |
| Product Ion (Q3) | Specific fragment ions | nih.gov |
| Collision Energy | Optimized for fragmentation | nih.gov |
Sensitivity and Selectivity Considerations in Analytical Method Development
The development of a robust analytical method for this compound requires careful consideration of sensitivity and selectivity to ensure accurate and reliable results, especially when dealing with complex biological or environmental matrices.
Sensitivity:
Sensitivity refers to the ability of an analytical method to detect and quantify small amounts of the analyte. nih.gov For trace-level analysis, enhancing sensitivity is a primary objective. In GC-MS, sensitivity can be improved by using techniques like large volume injection or by operating the mass spectrometer in the SIM mode, which reduces noise by focusing on specific ions. researchgate.net
In LC-MS/MS, several factors influence sensitivity. The efficiency of the ionization process in the ESI source is crucial and can be optimized by adjusting parameters such as the mobile phase pH and the use of additives. sepscience.com The choice of MRM transitions (precursor and product ions) and the optimization of collision energy are critical for maximizing the signal response of the analyte. nih.gov Furthermore, sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be employed to pre-concentrate the analyte and remove interfering matrix components, thereby enhancing sensitivity. nih.gov
Selectivity:
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. walshmedicalmedia.com In chromatographic methods, selectivity is primarily achieved by the separation of the analyte from co-eluting interferences. This is dependent on the choice of the chromatographic column and the mobile phase or temperature gradient. sepscience.compeerj.com
In mass spectrometry, selectivity is greatly enhanced by the use of tandem MS (MS/MS). The specificity of the MRM transition, where a specific precursor ion is fragmented to produce a characteristic product ion, provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. nih.govnih.gov High-resolution mass spectrometry (HRMS) can also be employed to further increase selectivity by providing highly accurate mass measurements, which can help to distinguish the analyte from isobaric interferences. peerj.com
Metabolic Pathways and Animal Models for 1 4 Methoxy 3 Methylphenyl 2 Propanol
In Vitro Metabolic Investigations
In vitro metabolic studies are fundamental for elucidating the metabolic pathways of a compound in a controlled laboratory setting. These studies typically utilize subcellular fractions like microsomes or whole-cell systems like hepatocytes to identify potential metabolites and the enzymes responsible for their formation.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.govnih.gov These enzymes are crucial for the phase I oxidative metabolism of many compounds. Hepatocytes, the primary cells of the liver, offer a more complete metabolic picture as they contain both phase I and phase II enzymes, allowing for the study of both functionalization and conjugation reactions. nih.gov
For a compound like 1-(4-Methoxy-3-methylphenyl)-2-propanol, incubation with liver microsomes would likely lead to oxidative reactions. nih.gov The use of hepatocytes would further allow for the investigation of conjugation reactions, such as glucuronidation, which is a common pathway for compounds containing hydroxyl groups. nih.gov
While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from structurally similar compounds. A notable analogue is 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one), a smoke flavor ketone. nih.gov The metabolism of HMP-one has been studied, and one of its metabolites is 1-(4-hydroxy-3-methoxyphenyl)-2-propanol (Met III), which differs from the target compound by a hydroxyl group instead of a methyl group at the 3-position of the phenyl ring. nih.gov
Based on this, the primary metabolic pathways for this compound are expected to involve:
Oxidative Metabolism: The cytochrome P450 enzymes are likely to catalyze several oxidative reactions. nih.govnih.gov Potential sites of oxidation include the secondary alcohol, the methyl group on the phenyl ring, and the methoxy (B1213986) group. O-demethylation of the methoxy group is a common metabolic reaction. nih.gov
Glucuronidation: The secondary alcohol group of this compound is a prime candidate for phase II conjugation with glucuronic acid. nih.govjohnshopkins.edu This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble glucuronide conjugate, facilitating excretion. nih.govjohnshopkins.edu
The following table outlines the potential in vitro metabolites of this compound based on established metabolic reactions.
| Parent Compound | Metabolic Reaction | Potential Metabolite |
| This compound | O-demethylation | 1-(4-Hydroxy-3-methylphenyl)-2-propanol |
| This compound | Hydroxylation | 1-(4-Methoxy-3-(hydroxymethyl)phenyl)-2-propanol |
| This compound | Oxidation | 1-(4-Methoxy-3-methylphenyl)-2-propanone |
| This compound | Glucuronidation | 1-(4-Methoxy-3-methylphenyl)-2-propyl glucuronide |
| 1-(4-Hydroxy-3-methylphenyl)-2-propanol | Glucuronidation | 1-(4-Hydroxy-3-methylphenyl)-2-propyl glucuronide |
In Vivo Metabolic Studies using Animal Models
In vivo studies using animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism context.
The choice of an animal model for metabolic studies is critical and depends on the specific research question. Rodents, particularly rats and mice, are commonly used due to their well-characterized physiology and genetics, as well as practical considerations. nih.gov For studying xenobiotic metabolism, it is important to select a species with a metabolic profile that is as close as possible to humans. However, significant interspecies differences in drug metabolism exist, which must be considered when extrapolating results to humans. researchgate.net
For a compound like this compound, a standard rodent model such as the Sprague-Dawley rat would be a suitable starting point for initial pharmacokinetic and metabolic profiling. nih.gov Genetically modified models, such as mice with humanized liver enzymes, could provide more predictive data for human metabolism.
In vivo metabolite profiling involves the collection of biological samples (e.g., urine, feces, blood) after administration of the compound and subsequent analysis to identify and quantify the parent compound and its metabolites.
Drawing from the study of HMP-one in rats, it is expected that this compound and its metabolites would be primarily excreted in the urine. nih.gov The metabolites are likely to be present as both sulfate (B86663) and glucuronide conjugates. nih.gov The major routes of excretion would be through the kidneys into the urine, with a smaller fraction potentially eliminated through the feces.
The following table summarizes the expected metabolite profile in urine based on the metabolism of the related compound HMP-one.
| Compound | Expected Metabolite in Urine | Conjugation State |
| This compound | Unchanged Compound | Free and Conjugated |
| This compound | 1-(4-Hydroxy-3-methylphenyl)-2-propanol | Glucuronide, Sulfate |
| This compound | 1-(4-Methoxy-3-(hydroxymethyl)phenyl)-2-propanol | Glucuronide, Sulfate |
| This compound | 1-(4-Methoxy-3-methylphenyl)-2-propanone | - |
| This compound | 1-(4-Methoxy-3-carboxyphenyl)-2-propanol | Glucuronide, Sulfate |
Metabolic pathways can vary significantly between different species, which can have profound implications for the efficacy and toxicity of a compound. researchgate.netnih.gov These differences are often due to variations in the expression and activity of drug-metabolizing enzymes, such as CYP450s and UGTs.
A comparative metabolism study of this compound across different species (e.g., rat, mouse, dog, monkey, and human) would be necessary to understand these differences. For instance, the extent of O-demethylation versus aromatic hydroxylation could differ significantly. In a study on a different compound, notable interspecies differences were observed, with one metabolite being unique to mouse hepatocytes. researchgate.net Such comparative studies are essential for selecting the most appropriate animal model for preclinical safety and efficacy studies and for accurately predicting human metabolism.
Enzymatic Biotransformations Relevant to Metabolism
The biotransformation of this compound is predicted to be a multi-step process involving several key enzyme systems. These transformations are crucial for the detoxification and elimination of the compound from the body. The primary enzymatic reactions are expected to be oxidation and conjugation.
Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes
The initial phase of metabolism for many xenobiotics is orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are primarily located in the liver and are responsible for catalyzing a variety of oxidative reactions. nih.govnih.gov For this compound, CYP enzymes are likely involved in two main types of reactions: O-demethylation and hydroxylation.
O-demethylation at the 4-position of the phenyl ring would convert the methoxy group (-OCH3) to a hydroxyl group (-OH), yielding the metabolite 1-(4-hydroxy-3-methylphenyl)-2-propanol. This reaction is a common metabolic pathway for compounds containing methoxy functional groups. Additionally, hydroxylation could occur at various positions on the aromatic ring or the alkyl side chain, introducing new hydroxyl groups and further increasing the molecule's polarity. The specific CYP isoforms involved in these transformations have not been definitively identified for this compound, but based on the metabolism of other structurally related molecules, enzymes such as CYP2D6, CYP3A4, and members of the CYP2C family are potential candidates. nih.gov
Phase II Metabolism: Conjugation Reactions for Enhanced Excretion
Following Phase I oxidation, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group (like the hydroxyl group of the propanol (B110389) side chain), undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion via urine or bile. The two primary conjugation pathways relevant to this compound and its metabolites are glucuronidation and sulfation.
UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.gov The hydroxyl group of the 2-propanol side chain and any hydroxyl groups formed during Phase I metabolism are primary sites for glucuronidation. nih.gov This process results in the formation of a β-D-glucuronide conjugate. nih.gov UGTs are divided into UGT1 and UGT2 families, which exhibit broad substrate specificities for a variety of compounds, including phenols and alcohols. nih.gov
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group (SO3-) from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the substrate. nih.gov Similar to glucuronidation, the hydroxyl groups of this compound and its hydroxylated metabolites are susceptible to sulfation. This reaction further enhances the hydrophilicity of the molecule, aiding in its elimination.
Evidence from a study on the related compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one) supports the involvement of these conjugation pathways. In rats, the metabolite 1-(4-hydroxy-3-methoxyphenyl)-2-propanol was found to be excreted as both glucuronide and sulfate conjugates. nih.gov This suggests a similar fate for this compound following its potential O-demethylation.
Animal Models in Metabolic Research
Animal models, particularly rodents like rats, are frequently employed to study the metabolism of xenobiotics. nih.gov These models allow for the identification of metabolites in urine, feces, and bile, providing valuable insights into the biotransformation pathways. In the case of the structurally similar HMP-one, rat urine was the primary source for identifying its metabolites, including the alcohol derivative and its subsequent conjugates. nih.gov Such studies are instrumental in predicting the metabolic fate of related compounds in other species, including humans, although interspecies differences in enzyme expression and activity must always be considered.
Role of 1 4 Methoxy 3 Methylphenyl 2 Propanol in Chemical Synthesis
As a Chiral Building Block in Organic Synthesis
A chiral building block is a molecule that is enantiomerically pure and can be incorporated into a larger synthetic scheme to introduce a specific stereocenter. ujmm.org.ua The structure of 1-(4-Methoxy-3-methylphenyl)-2-propanol contains a chiral center at the carbon atom bearing the hydroxyl group (C-2). This feature makes it a potential candidate for use as a chiral building block in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. ujmm.org.ua
The demand for enantiomerically pure compounds is significant, particularly in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities. nih.govresearchgate.net The use of chiral building blocks derived from readily available starting materials is a key strategy in achieving these synthetic goals. ujmm.org.ua
The resolution of racemic mixtures is a common method to obtain enantiomerically pure alcohols. Techniques such as enzymatic kinetic resolution or chiral chromatography can be employed to separate the (R)- and (S)-enantiomers of secondary alcohols like this compound. nih.govmdpi.com For instance, enzymatic resolution often uses lipases to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique that uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column material. mdpi.com Once resolved, the individual enantiomers of this compound can be used to synthesize complex target molecules with a defined stereochemistry.
| Technique for Chiral Resolution | Principle | Relevance to this compound |
| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipases) to selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a faster rate than the other. mdpi.com | The (R)- and (S)-enantiomers of the propanol (B110389) could be separated by selective enzymatic acylation, yielding one enantiomer as an ester and the other as the unreacted alcohol. |
| Chiral Chromatography (HPLC) | Employs a stationary phase containing a chiral selector that interacts differently with each enantiomer, leading to their separation as they pass through the column. mdpi.com | A racemic mixture of the propanol can be directly separated into its pure (R)- and (S)-enantiomers. nih.govmdpi.com |
| Diastereomeric Crystallization | The racemic alcohol is reacted with a chiral resolving agent to form a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers. | This classical method could be applied by forming a diastereomeric ester or salt, separating by crystallization, and then hydrolyzing to obtain the enantiomerically pure alcohol. |
Intermediate in the Synthesis of Complex Molecules and Derivatives
An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product in a multi-step synthesis. Due to its functional groups—the hydroxyl group and the substituted phenyl ring—this compound is a key intermediate for accessing a variety of more complex structures. researchgate.net Its utility spans the creation of ketones, the elaboration of aromatic systems, and the development of novel synthetic routes.
The secondary alcohol functionality in this compound makes it a direct precursor to the corresponding ketone, 1-(4-Methoxy-3-methylphenyl)-2-propanone. nih.gov This transformation is a standard oxidation reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion effectively.
The resulting ketone, 1-(4-Methoxy-3-methylphenyl)-2-propanone, also known as 4-methoxy-3-methylphenylacetone, is itself a valuable intermediate. nih.gov Ketones are versatile functional groups that can undergo a wide range of chemical reactions, including nucleophilic additions, condensations, and reductions, allowing for further molecular elaboration.
Table 1: Properties of 1-(4-Methoxy-3-methylphenyl)-2-propanone Data sourced from PubChem. nih.gov
| Property | Value |
| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 16882-23-8 |
| Synonyms | 4-Methoxy-3-methylphenylacetone, 2-Propanone, 1-(4-methoxy-3-methylphenyl)- |
The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry. masterorganicchemistry.com The arrangement of substituents on a benzene (B151609) ring dictates the molecule's electronic properties and steric environment, which in turn influences its chemical reactivity and biological activity. Molecules containing a 4-methoxy-3-methylphenyl moiety are found in various natural products and pharmacologically active compounds. researchgate.net
This compound provides a pre-functionalized aromatic ring where the methoxy (B1213986) and methyl groups are in a specific 1,2,4-trisubstituted pattern. This is advantageous as introducing such patterns onto a simple benzene ring can require multiple steps and may lead to issues with regioselectivity. masterorganicchemistry.com Using this propanol as a starting material ensures that the methoxy and methyl groups are correctly positioned from the outset. Further chemical modifications can then be performed on the propanol side chain or through electrophilic aromatic substitution, if desired, to build more complex molecules while retaining the core aromatic substitution pattern.
The development of new synthetic pathways often relies on the availability of versatile and strategically functionalized building blocks. While this compound may not be associated with a single named reaction, its role as a multi-functional intermediate contributes to the broader toolkit of synthetic chemists. Its presence allows for linear or convergent synthetic strategies where the substituted aromatic portion and the propanol side chain can be modified independently or in concert.
The ability to generate the corresponding ketone, chiral alcohol, or other derivatives from this single precursor allows for molecular diversity. For example, the synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol, a key component of certain alkaloids, starts from L-tyrosine and involves the construction of a similarly substituted aromatic ring, highlighting the importance of this structural motif in the synthesis of complex natural products. researchgate.net Intermediates like this compound are crucial for exploring chemical space and developing efficient routes to novel compounds with desired properties.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Catalysts
The synthesis of specific enantiomers of chiral alcohols is a significant objective in modern organic chemistry. Future work on 1-(4-Methoxy-3-methylphenyl)-2-propanol will likely focus on developing more efficient, sustainable, and highly enantioselective synthetic methods.
Asymmetric Catalysis : A primary research thrust will be the application of advanced asymmetric catalysis for the reduction of the precursor ketone, 1-(4-methoxy-3-methylphenyl)propan-2-one. This includes the use of well-established catalysts like Noyori-type Ru(II)-diamine-diphosphine complexes, known for their high efficiency in asymmetric hydrogenation. liverpool.ac.uk The development of novel chiral ligands and metal complexes, including those based on iron or other earth-abundant metals, represents a move towards more sustainable catalytic systems.
Biocatalysis : The use of enzymes, particularly alcohol dehydrogenases (ADHs), presents a green and highly selective alternative. nih.gov Future research could involve screening libraries of ADHs to identify enzymes that can reduce the parent ketone to either the (S) or (R) enantiomer of this compound with high conversion and enantiomeric excess. mdpi.com This biocatalytic approach avoids the need for heavy metal catalysts and often proceeds under mild reaction conditions. nih.gov
Dynamic Kinetic Resolution (DKR) : For instances where a racemic mixture of the alcohol is produced, DKR offers a pathway to convert it entirely into a single desired enantiomer. This process combines the enzymatic resolution of the alcohol with a compatible metal catalyst that racemizes the slower-reacting enantiomer. mdpi.com Applying this dual-catalyst system to this compound could provide a highly efficient route to enantiopure material. mdpi.com
| Catalyst Type | Specific Example/Class | Potential Advantage for Synthesis |
|---|---|---|
| Homogeneous Metal Catalyst | Noyori Ru(II) complexes | High enantioselectivity in ketone hydrogenation liverpool.ac.uk |
| Biocatalyst | Alcohol Dehydrogenases (ADHs) | High specificity, mild conditions, green chemistry nih.gov |
| Dual-Catalyst System | Lipase (B570770) and Ru-catalyst | Quantitative conversion of racemate via DKR mdpi.com |
Advanced Spectroscopic Techniques and Data Interpretation
Precise characterization and quantification of the enantiomers of this compound are critical. Future research will rely on sophisticated analytical techniques to achieve this.
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the cornerstone of enantioselective analysis. csfarmacie.czphenomenex.com Future work will involve developing and optimizing HPLC and Supercritical Fluid Chromatography (SFC) methods for the baseline separation of the enantiomers of this compound. researchgate.netnih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are likely candidates for successful method development. phenomenex.comchromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond structural confirmation, advanced NMR techniques are emerging for determining absolute configuration. Methods like the competing enantioselective conversion (CEC) method, which uses chiral acyl-transfer catalysts and is monitored by ¹H NMR, could be adapted to determine the absolute stereochemistry of enantioenriched this compound without the need for crystallization. acs.org
Mass Spectrometry (MS) : Coupling chiral separation techniques with tandem mass spectrometry (LC-MS/MS or SFC-MS/MS) will enable highly sensitive and selective quantification of each enantiomer in complex matrices, which is essential for metabolism and environmental fate studies.
Integration of Computational and Experimental Approaches for Reaction Mechanism Elucidation
Understanding the precise mechanism of a chemical reaction allows for its rational optimization. A powerful trend in modern chemistry is the synergy between computational modeling and experimental validation. acs.org
Density Functional Theory (DFT) : Computational methods, particularly DFT, can be used to model the transition states of the reduction of 1-(4-methoxy-3-methylphenyl)propan-2-one. semanticscholar.org Such calculations can predict which catalyst-substrate complex is energetically favored, thereby explaining the origin of enantioselectivity. nih.gov For example, DFT studies could compare the activation energy barriers for hydride transfer to the Re and Si faces of the ketone, providing a theoretical basis for the observed stereochemical outcome. semanticscholar.org
Predictive Modeling : By integrating computational results with experimental data, researchers can build predictive models for catalyst performance. nih.gov This approach accelerates the discovery of new catalysts by allowing for in silico screening, prioritizing the most promising candidates for laboratory synthesis and testing. nih.gov This integrated workflow can significantly reduce the time and resources required for catalyst development. nih.gov
Development of High-Throughput Analytical Methodologies
The discovery and optimization of synthetic reactions can be greatly accelerated by high-throughput screening (HTS) techniques. acs.org
Parallel Screening of Catalysts : Future research will likely employ parallel screening platforms to rapidly evaluate a large number of catalysts and reaction conditions for the synthesis of this compound. nih.gov This allows for the simultaneous assessment of variables such as ligands, solvents, and temperature to identify optimal conditions for yield and enantioselectivity. acs.org
Automated Chiral Analysis : To handle the large number of samples generated from HTS, automated and rapid analytical methods are essential. Automated chiral SFC-MS systems, for instance, can perform enantiomeric excess determination in minutes per sample, enabling the efficient analysis of entire libraries of reaction products. nih.govfhnw.ch The development of such a high-throughput workflow would be a key enabler for optimizing the synthesis of this compound.
| Methodology | Application | Key Benefit |
|---|---|---|
| Parallel Reaction Screening | Optimization of asymmetric synthesis | Rapid identification of optimal catalysts and conditions nih.gov |
| Automated Chiral SFC-MS | High-throughput enantiomeric excess (ee) determination | Fast analysis to support rapid screening cycles nih.govfhnw.ch |
| Multi-Substrate Screening | Assessing catalyst generality | Discovery of more robust and widely applicable catalysts nih.gov |
Further Elucidation of Metabolic Fates and Enantioselective Metabolism
When a xenobiotic compound is introduced into a biological system, it undergoes metabolism, primarily driven by enzymes like the cytochrome P450 (CYP) superfamily. mhmedical.commdpi.com Understanding the metabolic fate of this compound is crucial for assessing its biological activity and persistence.
Metabolite Identification : A key research direction is to identify the metabolites of this compound. Given its structure, likely metabolic pathways include O-demethylation of the methoxy (B1213986) group to form a phenol, and oxidation of the secondary alcohol to the corresponding ketone. nih.gov These transformations are typically catalyzed by CYP enzymes. nih.gov
Enantioselective Metabolism : A critical and often overlooked aspect is whether the metabolism of this chiral alcohol is enantioselective. Biological systems are chiral, and enzymes frequently metabolize one enantiomer at a different rate than the other. wikipedia.org Future studies should investigate whether one enantiomer of this compound is metabolized faster than the other. This would require the development of sensitive, enantioselective analytical methods to track the concentration of each enantiomer over time in biological matrices. nih.gov Understanding the enantioselectivity of its metabolism is fundamental to a complete toxicological and pharmacological assessment.
Q & A
Q. What are the standard synthetic routes for 1-(4-Methoxy-3-methylphenyl)-2-propanol, and how are intermediates characterized?
The synthesis typically involves Friedel-Crafts acylation or chalcone formation followed by reduction. For example, chalcone derivatives (e.g., 3-(benzooxazol-2-yl)-1-(4-methoxy-3-methylphenyl)prop-2-en-1-one) are synthesized by refluxing precursors with pyridine for 10 hours, followed by crystallization . Intermediates are characterized via melting point analysis, NMR (¹H/¹³C), and HPLC (retention time comparisons using protocols similar to those in pharmacopeial standards) .
Q. How is the structural configuration of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, chalcone derivatives are analyzed at 113–293 K with R-factors ≤0.125, ensuring precise bond length/angle measurements. Hydrogen bonding networks and π-π stacking interactions are mapped to confirm stereochemistry .
Q. What analytical methods are used to assess purity and quantify related impurities?
Reverse-phase HPLC with UV detection is employed. Relative retention times (RRT) and response factors are calibrated against standards (e.g., RRT = 2.64 for (2RS)-1-(4-methoxyphenyl)propan-2-amine). Limits for impurities (e.g., ≤0.5% for aminophenol derivatives) are set using validated calibration curves .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives like 4H-3,1-benzoxazinone chalcones?
Reaction optimization includes:
- Solvent selection : Pyridine enhances cyclization efficiency but may require substitution with DMF for temperature-sensitive reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve acylation rates.
- Time-temperature profiling : Reflux durations >10 hours increase byproduct formation, as seen in benzoxazole synthesis .
Contradictions in yield data across studies often arise from solvent purity or moisture sensitivity of intermediates .
Q. How do structural modifications (e.g., methoxy group position) affect pharmacological activity?
Comparative studies on analogs (e.g., 4-[1-acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol) reveal that:
- Methoxy at C-4 enhances antibacterial activity due to increased lipophilicity.
- Methyl at C-3 sterically hinders enzyme binding, reducing efficacy.
Dose-response assays (MIC = 8–64 µg/mL) and molecular docking (e.g., with E. coli DNA gyrase) validate these trends .
Q. How can conflicting NMR and LC-MS data for degradation products be resolved?
- Multi-spectral correlation : Cross-validate NMR shifts with high-resolution LC-MS (e.g., [M+H]+ ion at m/z 261.365 for propranolol analogs) .
- Stress testing : Expose the compound to hydrolytic (pH 1–13)/oxidative (H₂O₂) conditions to isolate degradation pathways. For example, demethylation at C-4 methoxy generates phenolic byproducts detectable via UV-Vis at λ = 270 nm .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution. The methoxy group’s electron-donating effect lowers the LUMO energy (-1.8 eV), making the carbonyl carbon susceptible to nucleophilic attack. MD simulations further predict solvent-accessible surface areas (SASA) for reactive sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
